molecular formula C23H20N2O4 B442842 10-acetyl-3,11-di(2-furyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one

10-acetyl-3,11-di(2-furyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one

Cat. No.: B442842
M. Wt: 388.4g/mol
InChI Key: QTMXCZCRGVTYQT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

10-acetyl-3,11-di(2-furyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one is a complex organic compound featuring a unique structure with multiple fused rings and functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 10-acetyl-3,11-di(2-furyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one typically involves multi-step organic reactions. The process begins with the preparation of the furan rings, followed by their incorporation into the dibenzo[b,e][1,4]diazepine framework. Key steps include:

    Formation of furan rings: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Construction of the dibenzo[b,e][1,4]diazepine core: This involves the condensation of suitable aromatic amines with diketones or aldehydes.

    Introduction of the ethanone group: This step typically involves acylation reactions using reagents such as acetic anhydride or acetyl chloride.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions

10-acetyl-3,11-di(2-furyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to a ketone or carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The carbonyl group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The furan rings can undergo electrophilic substitution reactions, such as halogenation or nitration, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)

    Substitution: Halogens (Cl2, Br2), nitrating agents (HNO3)

Major Products

    Oxidation: Ketones, carboxylic acids

    Reduction: Alcohols

    Substitution: Halogenated or nitrated derivatives

Scientific Research Applications

10-acetyl-3,11-di(2-furyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules and materials.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the production of advanced materials, such as organic light-emitting diodes (OLEDs) and other electronic components.

Mechanism of Action

The mechanism of action of 10-acetyl-3,11-di(2-furyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to various enzymes and receptors, modulating their activity. This can lead to changes in cellular processes, such as inhibition of cell proliferation or induction of apoptosis in cancer cells.

Comparison with Similar Compounds

Similar Compounds

    Dibenzofuran: A simpler compound with a similar core structure but lacking the additional functional groups.

    Benzofuran: Contains a single furan ring fused to a benzene ring.

    Dibenzothiophene: Similar structure but with a sulfur atom replacing the oxygen in the furan rings.

Uniqueness

10-acetyl-3,11-di(2-furyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one is unique due to its combination of multiple fused rings and functional groups, which confer distinct chemical and biological properties

Properties

Molecular Formula

C23H20N2O4

Molecular Weight

388.4g/mol

IUPAC Name

5-acetyl-6,9-bis(furan-2-yl)-8,9,10,11-tetrahydro-6H-benzo[b][1,4]benzodiazepin-7-one

InChI

InChI=1S/C23H20N2O4/c1-14(26)25-18-7-3-2-6-16(18)24-17-12-15(20-8-4-10-28-20)13-19(27)22(17)23(25)21-9-5-11-29-21/h2-11,15,23-24H,12-13H2,1H3

InChI Key

QTMXCZCRGVTYQT-UHFFFAOYSA-N

SMILES

CC(=O)N1C(C2=C(CC(CC2=O)C3=CC=CO3)NC4=CC=CC=C41)C5=CC=CO5

Canonical SMILES

CC(=O)N1C(C2=C(CC(CC2=O)C3=CC=CO3)NC4=CC=CC=C41)C5=CC=CO5

Origin of Product

United States

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